Mupirocin lithium

Beschreibung

Structure

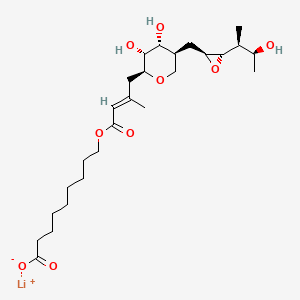

2D Structure

Eigenschaften

IUPAC Name |

lithium;9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O9.Li/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27;/h13,17-21,24-27,31-32H,4-12,14-15H2,1-3H3,(H,28,29);/q;+1/p-1/b16-13+;/t17-,18-,19-,20-,21-,24+,25-,26-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFIKMPRBSORKQP-JATHGWPISA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCCCCCCC(=O)[O-])/C)[C@H](C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43LiO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746663 |

Source

|

| Record name | Lithium 9-({(2E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-({(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl}methyl)oxan-2-yl]-3-methylbut-2-enoyl}oxy)nonanoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73346-79-9 |

Source

|

| Record name | Lithium 9-({(2E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-({(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl}methyl)oxan-2-yl]-3-methylbut-2-enoyl}oxy)nonanoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2S-[2ALPHA(E),3BETA,4BETA,5ALPHA[2R,3R,(1R,2R)]]]-9-[[3-METHYL-1-OXO-4-[TETRAHYDRO-3,4-DIHYDROXY-5-[[3-(2- HYDROXY-1-METHYLPROPYL)OXIRANYL]METHYL]-2H-PYRAN-2-YL]-2-BUTENYL]OXY]NONANOIC ACID MONOLITHIUM SALT | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Mupirocin's Mechanism of Action on Isoleucyl-tRNA Synthetase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mupirocin, a topical antibiotic produced by Pseudomonas fluorescens, is a potent and specific inhibitor of bacterial isoleucyl-tRNA synthetase (IleRS).[1][2][3] This enzyme is crucial for protein synthesis, catalyzing the attachment of isoleucine to its cognate tRNA (tRNAIle).[1][2] By inhibiting IleRS, mupirocin halts protein production, leading to a bacteriostatic effect at lower concentrations and bactericidal effects at higher, clinically achieved concentrations.[4] Its unique mechanism of action means there is no cross-resistance with other antibiotic classes. This technical guide provides an in-depth exploration of the molecular interactions, quantitative kinetics, and experimental methodologies central to understanding mupirocin's function.

Core Mechanism of Action

Isoleucyl-tRNA synthetase facilitates the charging of tRNAIle in a two-step reaction:

-

Amino Acid Activation: Isoleucine and ATP bind to the enzyme, forming an isoleucyl-adenylate (Ile-AMP) intermediate and releasing pyrophosphate (PPi).[5][6]

-

Aminoacyl Transfer: The activated isoleucyl moiety is transferred from Ile-AMP to the 3' end of tRNAIle, releasing AMP.[5]

Mupirocin is a competitive inhibitor that targets the first step of this process.[5] It structurally mimics the Ile-AMP intermediate, binding tightly to the synthetic active site of IleRS.[5][7] This reversible binding physically blocks the binding of both isoleucine and ATP, thereby preventing the formation of Ile-AMP and halting protein synthesis.[4][5]

The interaction between mupirocin and IleRS is characterized as slow, tight-binding, where an initial enzyme-inhibitor complex gradually converts to a more stable, higher-affinity state.[1]

Signaling Pathway of Inhibition

Caption: Mupirocin's inhibitory pathway on bacterial protein synthesis.

Quantitative Data: Inhibition Kinetics

The inhibitory potency of mupirocin varies between different types of bacterial IleRS. Bacteria possess two main clades of the enzyme: IleRS1, which is highly susceptible to mupirocin, and IleRS2, which is inherently resistant.[2][5] This intrinsic resistance in IleRS2 is due to a reduced number of binding interactions, particularly the loss of hydrogen bonding to the carboxylate moiety of mupirocin.[3][5]

| Enzyme Source | Enzyme Type | Inhibition Constant (Ki) | Half-Maximal Inhibitory Concentration (IC50) | Reference |

| Staphylococcus aureus (sensitive) | IleRS1 | 24 nM | ~0.05 µg/mL | [8][9] |

| Staphylococcus aureus (MRSA) | IleRS1 | 240 ± 20 pM (apparent Ki: 12 ± 2 nM) | - | [1] |

| Bacillus subtilis (sensitive, SB23) | IleRS1 | 33.5 nM | - | [8] |

| Bacillus subtilis (resistant, SB23T) | IleRS1 (mutated) | 71.1 nM | - | [8] |

| S. aureus (high-level resistant) | IleRS2 (MupA) | - | MIC ≥512 µg/mL | [10][11] |

| S. aureus (low-level resistant) | IleRS1 (mutated) | - | MIC 8–256 µg/mL | [10][11] |

Experimental Protocols

Expression and Purification of Recombinant IleRS

A common method for obtaining purified IleRS for in vitro assays involves heterologous expression in Escherichia coli.

Objective: To produce and purify recombinant, His-tagged IleRS.

Methodology:

-

Gene Cloning: The ileS gene is cloned into an expression vector (e.g., pKK223-3 or a pET series vector) containing an inducible promoter (e.g., tac or T7) and a polyhistidine (6xHis) tag sequence.[4]

-

Transformation: The expression plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Cell Culture and Induction:

-

A single colony is used to inoculate a starter culture in Luria-Bertani (LB) broth with the appropriate antibiotic.

-

The starter culture is then used to inoculate a larger volume of LB broth.

-

The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.4–0.8.[12]

-

Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4-1.0 mM.

-

The culture is then incubated for several more hours at a reduced temperature (e.g., 16-30°C) to enhance soluble protein expression.[12]

-

-

Cell Lysis:

-

Cells are harvested by centrifugation.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.9, 500 mM NaCl, 15 mM Imidazole, 10% glycerol, 5 mM β-mercaptoethanol).

-

Cells are lysed by sonication or using a microfluidizer on ice.

-

-

Purification:

-

The lysate is clarified by ultracentrifugation to remove cell debris.

-

The supernatant containing the His-tagged IleRS is loaded onto a Ni-NTA affinity chromatography column.

-

The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 40 mM) to remove non-specifically bound proteins.

-

The recombinant IleRS is eluted with an elution buffer containing a high concentration of imidazole (e.g., 275-300 mM).

-

-

Buffer Exchange: The purified protein is dialyzed against a storage buffer (e.g., PBS with 5 mM β-mercaptoethanol) to remove imidazole and prepare for assays or storage at -80°C.

IleRS Inhibition Assay (ATP-PPi Exchange Assay)

This assay measures the first step of the aminoacylation reaction (amino acid activation) and is commonly used to determine the inhibitory kinetics of compounds like mupirocin.

Objective: To quantify the rate of Ile-AMP formation and determine the Ki of mupirocin.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Buffer (e.g., 100 mM HEPES-KOH, pH 7.6)

-

10 mM MgCl2

-

2 mM ATP

-

1 mM Dithiothreitol (DTT)

-

Varying concentrations of L-isoleucine

-

Radiolabeled pyrophosphate ([32P]PPi)

-

-

Inhibitor Preparation: Prepare serial dilutions of mupirocin in the appropriate solvent (e.g., DMSO).

-

Assay Procedure:

-

In a microcentrifuge tube, combine the reaction mixture, a fixed concentration of purified IleRS (e.g., 6.5 nM), and varying concentrations of mupirocin.[1]

-

Pre-incubate the enzyme and inhibitor for a set time (e.g., 10 minutes) to allow for the slow, tight-binding kinetics.[1]

-

Initiate the reaction by adding L-isoleucine and [32P]PPi.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes) within the linear range of the reaction.

-

-

Quenching and Detection:

-

Stop the reaction by adding a quenching solution (e.g., 1% activated charcoal in perchloric acid). This charcoal binds the newly formed [32P]ATP but not the unreacted [32P]PPi.

-

Pellet the charcoal by centrifugation.

-

Measure the radioactivity of the [32P]ATP bound to the charcoal using a scintillation counter.

-

-

Data Analysis:

-

Plot the reaction velocity against the substrate (isoleucine) concentration for each mupirocin concentration.

-

Determine the apparent inhibition constant (Kiapp) and the inhibition constant (Ki) by fitting the data to the Morrison equation for tight-binding inhibitors or by using Lineweaver-Burk plots.[1]

-

Workflow for IleRS Inhibition Assay

Caption: A typical experimental workflow for an IleRS inhibition assay.

Mupirocin Resistance Mechanisms

Resistance to mupirocin primarily arises from alterations to the IleRS enzyme.

-

Low-Level Resistance (MIC 8–256 mg/L): This typically results from point mutations in the chromosomal ileS gene, which encodes the native IleRS1.[10][11] These mutations, such as V588F or V631F, alter the mupirocin binding site, reducing its affinity for the drug.[13]

-

High-Level Resistance (MIC ≥512 mg/L): This is mediated by the acquisition of a plasmid-borne gene, mupA (ileS-2), which encodes a resistant IleRS2 enzyme.[10][11] This alternative enzyme is not effectively inhibited by mupirocin and can substitute for the native IleRS, allowing protein synthesis to continue in the presence of the drug.[1]

Logical Relationship of Resistance

Caption: Logical overview of low- and high-level mupirocin resistance.

Conclusion

Mupirocin's targeted inhibition of bacterial isoleucyl-tRNA synthetase remains a cornerstone of its clinical efficacy. A thorough understanding of its competitive, tight-binding mechanism at the molecular level is critical for overcoming emerging resistance and for the rational design of new anti-infective agents targeting aminoacyl-tRNA synthetases. The experimental protocols outlined provide a framework for the continued investigation of this important antibiotic and the development of novel inhibitors.

References

- 1. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Exploring mechanisms of mupirocin resistance and hyper-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Expression and characterization of a recombinant yeast isoleucyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. Drugging tRNA aminoacylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis for the recognition of isoleucyl-adenylate and an antibiotic, mupirocin, by isoleucyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of mupirocin transport into sensitive and resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mupirocin - Amerigo Scientific [amerigoscientific.com]

- 10. researchgate.net [researchgate.net]

- 11. Clinical relevance of mupirocin resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. neb.com [neb.com]

- 13. researchgate.net [researchgate.net]

Chemical structure and properties of Mupirocin lithium

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activity of Mupirocin lithium. The information is curated for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Chemical Structure and Identification

This compound is the lithium salt of Mupirocin, an antibiotic produced by the bacterium Pseudomonas fluorescens.[1] Its chemical structure is characterized by a unique nine-carbon core, monic acid, ester-linked to 9-hydroxynonanoic acid.

Chemical Structure of this compound

Caption: Chemical structure of Mupirocin with an associated Lithium ion.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| CAS Number | 73346-79-9[1][2] |

| Molecular Formula | C₂₆H₄₃LiO₉[3] |

| Molecular Weight | 506.56 g/mol [3] |

| IUPAC Name | lithium;9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoate[2] |

| Synonyms | Lithium mupirocin, Pseudomonic acid A lithium salt, BRL 4910A[4] |

| InChI Key | XFIKMPRBSORKQP-JATHGWPISA-M[3] |

Physicochemical Properties

This compound is a white to off-white solid.[5] The lithium salt form is reported to enhance the stability and solubility of the parent compound, making it suitable for pharmaceutical formulations.[1]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White to off-white solid[5] |

| Solubility | Soluble in ethanol (30 mg/mL) and PBS (pH 7.2, 1.0 mg/mL). Freely soluble in water.[6] |

| Melting Point | 166-172 ºC |

| Optical Rotation | [α]D = -21.0° (c=1 in H₂O)[5] |

| Storage Conditions | 2-8°C, hygroscopic, store under inert atmosphere.[7] |

Spectroscopic Data

Detailed spectroscopic data for this compound are not widely available in the public domain. However, certificates of analysis from commercial suppliers indicate that the ¹H NMR and Mass Spectrometry data are consistent with the known structure.[5]

Infrared (IR) Spectroscopy: The FTIR spectrum of mupirocin shows characteristic absorption bands. Key peaks include a C=O stretching vibration around 1712 cm⁻¹, C-H deformation bands at approximately 2906 cm⁻¹ and 2846 cm⁻¹, and a C-O-C stretching vibration near 1043 cm⁻¹.

Mechanism of Action

Mupirocin exerts its antibacterial effect by inhibiting bacterial protein synthesis. It specifically and reversibly binds to bacterial isoleucyl-tRNA synthetase (IleS), the enzyme responsible for charging isoleucyl-tRNA with isoleucine. This inhibition prevents the incorporation of isoleucine into newly synthesized polypeptides, leading to a cessation of protein synthesis and ultimately, bacterial growth.

Caption: Mechanism of action of this compound.

Experimental Protocols

Isolation and Purification of Mupirocin from Pseudomonas fluorescens

Caption: General workflow for the isolation and purification of Mupirocin.

Methodology:

-

Fermentation: Pseudomonas fluorescens is cultured in a suitable nutrient medium under controlled conditions to produce mupirocin.

-

Harvest and Clarification: The fermentation broth is harvested, and the pH is adjusted. The bacterial cells are then removed by centrifugation or filtration to obtain a cell-free supernatant containing mupirocin.[8]

-

Solvent Extraction: The supernatant is extracted with a water-immiscible organic solvent to transfer the mupirocin into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude mupirocin extract.

-

Chromatographic Purification: The crude extract is subjected to column chromatography (e.g., silica gel) to separate mupirocin from impurities.

-

Crystallization: The purified mupirocin is crystallized from a suitable solvent system to obtain the final product.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains can be determined using standard methods such as broth microdilution or agar dilution as described by the Clinical and Laboratory Standards Institute (CLSI).[9][10]

Agar Dilution Method:

-

Preparation of Mupirocin Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared containing two-fold serial dilutions of this compound.

-

Inoculum Preparation: The bacterial strain to be tested is grown in a suitable broth to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 16-20 hours).

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.[11]

Antibacterial Activity

Mupirocin exhibits potent activity primarily against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 3: Minimum Inhibitory Concentrations (MICs) of Mupirocin against Selected Bacteria

| Bacterial Species | MIC Range (µg/mL) |

| Staphylococcus aureus (methicillin-susceptible) | 0.03 - 0.5 |

| Staphylococcus aureus (methicillin-resistant, MRSA) | 0.12 - >512 |

| Staphylococcus epidermidis | 0.06 - 32 |

| Streptococcus pyogenes | 0.06 - 0.5 |

| Streptococcus agalactiae | 0.06 - 1 |

Note: MIC values can vary depending on the specific strain and testing methodology.[9]

Conclusion

This compound is a valuable antibiotic with a well-defined mechanism of action and a favorable spectrum of activity against clinically important Gram-positive pathogens. This guide provides core technical information to support further research and development of this important therapeutic agent. The provided methodologies for isolation and activity testing serve as a foundation for laboratory investigation. Further exploration into its chemical synthesis and detailed spectroscopic characterization would be beneficial for the scientific community.

References

- 1. CAS 73346-79-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound CRS | CAS 73346-79-9 | LGC Standards [lgcstandards.com]

- 3. リチウムムピロシン certified reference material, pharmaceutical secondary standard | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | CAS No- 73346-79-9 [chemicea.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Evaluation of mupirocin E-test for determination of isolate susceptibility: comparison with standard agar dilution techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. US7619102B2 - Purification of mupirocin - Google Patents [patents.google.com]

- 9. Screening for Mupirocin Resistance in Staphylococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. frontierspartnerships.org [frontierspartnerships.org]

- 11. journals.asm.org [journals.asm.org]

A Technical Guide to the Biosynthesis of Mupirocin from Pseudomonas fluorescens

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mupirocin, a clinically significant antibiotic marketed as Bactroban, is a secondary metabolite produced by the soil bacterium Pseudomonas fluorescens NCIMB 10586.[1][2] Its unique mechanism of action, the inhibition of bacterial isoleucyl-tRNA synthetase, makes it a valuable topical agent against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][3][4] The biosynthesis of mupirocin is a complex process orchestrated by a large 74 kb gene cluster that encodes a sophisticated enzymatic assembly line.[1][4] This whitepaper provides an in-depth technical overview of the mupirocin biosynthetic pathway, the genetic machinery involved, regulatory mechanisms, and key experimental protocols for its study and manipulation.

The Mupirocin Biosynthesis Gene Cluster

The production of mupirocin is governed by a 74 kb biosynthetic gene cluster containing a hybrid of Type I polyketide synthase (PKS) and fatty acid synthase (FAS) systems.[1][4] This cluster is a prime example of a trans-AT Type I PKS system, where the acyltransferase (AT) activity is provided by a discrete, standalone enzyme rather than being integrated into the large PKS modules.[3][5]

Key components of the gene cluster include:

-

Six large multifunctional PKS proteins (MmpA-F): These proteins contain multiple domains that catalyze the step-by-step assembly of the polyketide backbone.[1][6]

-

Numerous individual tailoring enzymes (mupA-X): This set of 29 single-function proteins is responsible for modifications to the core structure, such as oxidation, reduction, and methylation.[1][3]

-

Acyl Carrier Proteins (macpA-E): These small proteins are crucial for shuttling the growing polyketide chain between enzymatic domains.[1][6]

-

Regulatory Genes (mupI/mupR): These genes form a quorum-sensing system that controls the expression of the entire biosynthetic cluster.[7][8]

The Biosynthetic Pathway

Mupirocin, primarily composed of pseudomonic acid A (PA-A), is an ester formed from two distinct moieties: the 17-carbon polyketide, monic acid , and the 9-carbon fatty acid, 9-hydroxynonanoic acid (9-HN) .[9] The biosynthesis proceeds through parallel pathways, with a major pathway leading to 10,11-epoxide-containing molecules like PA-A and a minor pathway producing 10,11-alkene analogs like pseudomonic acid C.[4][10]

-

Monic Acid Synthesis: The C17 monic acid backbone is assembled by the modular PKS system. The process is initiated, and the polyketide chain is sequentially extended and modified by the various enzymatic domains within the Mmp proteins.

-

9-Hydroxynonanoic Acid (9-HN) Synthesis: The C9 fatty acid is synthesized separately by a dedicated iterative Type I FAS system, encoded by mmpB.[4][9]

-

Esterification: The completed monic acid and 9-HN molecules are linked via an ester bond to form the pseudomonic acid scaffold.

-

Tailoring Reactions: A series of post-PKS modifications are critical for bioactivity. A key late-stage conversion is the removal of a tertiary hydroxyl group from the precursor pseudomonic acid B (PA-B) to yield the final, more potent pseudomonic acid A (PA-A).[11] This complex conversion requires the coordinated action of multiple mup genes, including mupL, mupM, mupN, mupO, mupP, mupV, mupC, mupF, and mupU.[11]

Regulation of Biosynthesis

The expression of the mupirocin gene cluster is tightly regulated, ensuring production is coordinated with bacterial population density.

-

Quorum Sensing (QS): The primary regulatory switch is the MupI/MupR QS system.[8] MupI synthesizes an N-acyl homoserine lactone (AHL) signal molecule. At a critical concentration, this AHL binds to the transcriptional regulator MupR, which then activates the transcription of the entire mup gene cluster.[8][12]

-

Global Regulation: The Gac/Rsm system, a global regulatory cascade in Pseudomonas, acts upstream of the QS circuit.[12] The GacS/GacA two-component system positively influences the MupR/I system, thereby activating mupirocin biosynthesis indirectly.[12]

Quantitative Production Data

Genetic manipulation of regulatory genes has been shown to significantly impact mupirocin yields. Overexpression of the positive regulator mupR or inactivation of negative regulators like rsmA can enhance production, providing key strategies for industrial strain improvement.

| Strain / Condition | Modification | Mupirocin Yield (mg/L) | Fold Change vs. Wild-Type | Reference |

| P. fluorescens NCIMB 10586 (Wild-Type) | None | ~61.75 | 1.0x | [12] |

| Overexpression of gacA | Plasmid-based overexpression of the global activator GacA. | ~129.88 | ~2.1x | [12] |

| Overexpression of mupR | Plasmid-based overexpression of the QS activator MupR. | Not specified, but up to 17-fold increase reported. | Up to 17x | [8] |

| rsmA Deletion | In-frame deletion of the translational repressor RsmA. | Enhanced production (exact value not specified). | > 1.0x | [12] |

| rsmE, rsmI, rsmF, rsmN Deletion | Single deletions of other Rsm family proteins. | Decreased production. | < 1.0x | [12] |

| rsmF/rsmN Double Deletion | Double deletion of two Rsm proteins. | ~322.73 | ~5.2x | [12] |

Experimental Protocols

Culture and Fermentation

-

Strain: Pseudomonas fluorescens NCIMB 10586 is the natural producer.

-

Medium: Mupirocin production medium (e.g., L-agar or specialized fermentation broths) is used.[7] Culture conditions such as temperature, pH, and aeration are optimized for secondary metabolite production.

-

Fermentation: Submerged fermentation is the standard method for large-scale production.[13]

Genetic Manipulation Protocol (Gene Inactivation)

-

Vector Construction: A suicide vector (unable to replicate in P. fluorescens) is engineered. It contains a selectable marker and fragments of the target gene flanking a second marker or deletion cassette.

-

Conjugation: The suicide vector is transferred from a donor E. coli strain to P. fluorescens via biparental or triparental mating.

-

Homologous Recombination: Selection is applied for recipients that have integrated the vector into their chromosome via a single crossover event.

-

Second Crossover & Selection: Counter-selection is used to identify clones that have undergone a second crossover event, resulting in the replacement of the wild-type gene with the inactivated or deleted version.

-

Verification: The gene knockout is confirmed using PCR and sequencing.

Mupirocin Extraction and Purification

-

Broth Pre-treatment: The pH of the fermentation broth is adjusted to an acidic range (e.g., pH 4.0-4.5) to protonate the mupirocin, making it more soluble in organic solvents.[14]

-

Solvent Extraction: The acidified broth is extracted with a water-immiscible organic solvent, such as ethyl acetate or methyl isobutyl ketone.[14][15] The mupirocin partitions into the organic phase.

-

Back Extraction (Optional): The organic phase can be extracted with an alkaline aqueous solution (e.g., sodium bicarbonate) to transfer the mupirocin back into the aqueous phase as a salt, providing a purification step.

-

Chromatography: The crude extract is further purified using techniques like macroporous resin chromatography.[16]

-

Crystallization: The purified mupirocin is concentrated and crystallized from an appropriate solvent system to yield the final product.[17]

Conclusion and Future Directions

The biosynthesis of mupirocin by Pseudomonas fluorescens is a testament to the intricate capabilities of microbial secondary metabolism. A deep understanding of its complex trans-AT PKS system, tailoring enzymes, and regulatory networks has been achieved through decades of research. This knowledge is now paving the way for advanced synthetic biology and metabolic engineering approaches. Future work will likely focus on the rational engineering of the biosynthetic pathway to produce novel mupirocin analogs with improved stability, broader spectrum of activity, or the ability to overcome emerging resistance.[3][18] The plug-and-play potential of expressing heterologous genes within the mupirocin cluster highlights the promise of creating next-generation antibiotics.[18]

References

- 1. Characterization of the mupirocin biosynthesis gene cluster from Pseudomonas fluorescens NCIMB 10586 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mupirocin: biosynthesis, special features and applications of an antibiotic from a gram-negative bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. microbiologyresearch.org [microbiologyresearch.org]

- 8. Manipulation of quorum sensing regulation in Pseudomonas fluorescens NCIMB 10586 to increase mupirocin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mupirocin - Wikipedia [en.wikipedia.org]

- 10. Biosynthesis of mupirocin by Pseudomonas fluorescens NCIMB 10586 involves parallel pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Global Gac/Rsm regulatory system activates the biosynthesis of mupirocin by controlling the MupR/I quorum sensing system in Pseudomonas sp. NCIMB 10586 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mupirocin: applications and production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. EP1856111B1 - Purification of mupirocin - Google Patents [patents.google.com]

- 16. CN110606844B - Mupirocin purification method - Google Patents [patents.google.com]

- 17. ES2455518T3 - Mupirocin Purification - Google Patents [patents.google.com]

- 18. Mixing and matching genes of marine and terrestrial origin in the biosynthesis of the mupirocin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Assembly Line: A Technical Guide to the Biosynthesis of Pseudomonic Acid A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudomonic acid A, the primary component of the antibiotic mupirocin, is a clinically significant natural product synthesized by the bacterium Pseudomonas fluorescens. Its unique structure, a C17 monic acid moiety esterified to a C9 fatty acid (9-hydroxynonanoic acid), is assembled through a complex and fascinating biosynthetic pathway. This technical guide provides an in-depth exploration of the enzymatic machinery, genetic regulation, and key chemical transformations that constitute the biosynthesis of pseudomonic acid A. We will delve into the modular nature of its synthesis, the key intermediates, and the regulatory networks that control its production. This document consolidates current knowledge, presenting quantitative data in structured tables, detailing experimental protocols for key analyses, and visualizing the complex biological processes through diagrams.

The Mupirocin Biosynthetic Gene Cluster

The genetic blueprint for pseudomonic acid A biosynthesis is encoded within a large ~74 kb gene cluster, designated mup.[1][2] This cluster is a hybrid system, featuring genes for a trans-AT Type I polyketide synthase (PKS) and a fatty acid synthase (FAS), alongside a multitude of tailoring enzymes.[1][3] The cluster is organized into several open reading frames (ORFs), including the large multifunctional PKS genes (mmpA-F) and numerous individual tailoring genes (mupA-X and macpA-E).[1][2]

The biosynthesis of pseudomonic acid A proceeds through two main parallel pathways, a major pathway involving a 10,11-epoxide intermediate and a minor pathway with a 10,11-alkene.[3] The final product is a mixture of pseudomonic acids, with pseudomonic acid A being the most abundant, typically constituting over 90% of the mixture.[4]

Biosynthesis of the Monic Acid Moiety: A Polyketide Assembly Line

The C17 monic acid core is assembled by a modular trans-AT Type I PKS. The synthesis is initiated with a starter unit and sequentially elongated through the condensation of extender units. While the precise sequence of all enzymatic steps is still under investigation, key stages have been elucidated through gene knockout and metabolic profiling studies.[1][3]

Key Enzymatic Steps:

-

Chain Initiation and Elongation: The PKS modules catalyze the stepwise condensation of malonyl-CoA extender units to a growing polyketide chain.

-

α-Hydroxylation: The 6-hydroxy group, crucial for the biological activity of pseudomonic acid A, is introduced by an α-hydroxylation bimodule involving the oxygenase MupA.[5] This hydroxylation occurs on an acyl carrier protein (ACP)-bound polyketide intermediate.[5]

-

Methyl Group Incorporation: The C-15 methyl group is incorporated through the action of a cassette of enzymes including the HMG-CoA synthase homolog MupH, and MupJ and MupK.[6]

-

Tetrahydropyran (THP) Ring Formation: The characteristic tetrahydropyran ring is formed through a complex series of reactions catalyzed by MupW, MupT, and MupZ.[7] MupW, a Rieske oxygenase, and its associated ferredoxin, MupT, are key to this process.[6][7] MupZ has been identified as an epoxide hydrolase that catalyzes the formation of the tetrahydropyran ring.[7]

-

Epoxidation: The 10,11-epoxide in the major biosynthetic pathway is introduced by an oxidoreductase domain of MmpE.[8]

Biosynthesis of 9-Hydroxynonanoic Acid: The Fatty Acid Side Chain

The 9-hydroxynonanoic acid (9-HN) side chain is synthesized via a fatty acid synthesis pathway. The assembly is initiated from a 3-hydroxypropionate (3HP) starter unit attached to the acyl carrier protein MacpD.[8]

Final Assembly and Tailoring Steps

The final stages of pseudomonic acid A biosynthesis involve the esterification of the monic acid polyketide backbone with the 9-hydroxynonanoic acid side chain. The pathway proceeds through pseudomonic acid B as a key intermediate, which is then converted to pseudomonic acid A.[1][4]

Conversion of Pseudomonic Acid B to Pseudomonic Acid A:

Radiolabelling studies have shown that pseudomonic acid B is a precursor to pseudomonic acid A, and the conversion involves the removal of the 8-hydroxyl group.[9] This conversion is not a simple reduction but a more complex series of enzymatic steps. The first step in this conversion is the oxidation at the C6 position, leading to the formation of an intermediate named mupirocin P.[10] This oxidation is followed by a series of transformations requiring the enzymes MupU (a CoA ligase), MupV, MupO, MupP, MupF, and MacpE.[6]

Regulation of Pseudomonic Acid A Biosynthesis

The production of pseudomonic acid A is tightly regulated at the genetic level to ensure its synthesis occurs at the appropriate time and under the right conditions.

Quorum Sensing

A key regulatory mechanism is a quorum-sensing (QS) system mediated by the mupR and mupI genes. MupI is a synthase for N-acylhomoserine lactones (AHLs), which act as signaling molecules. At a high cell density, the accumulated AHLs bind to the transcriptional activator MupR, which in turn activates the transcription of the mup gene cluster.

Global Regulatory Systems

The Gac/Rsm global regulatory system also plays a crucial role in activating mupirocin biosynthesis. This system positively influences the MupR/I QS system, thereby controlling the expression of the biosynthetic genes.

Quantitative Data

The following tables summarize the available quantitative data related to the biosynthesis of pseudomonic acid A.

| Table 1: Production of Pseudomonic Acid A in Different Pseudomonas Strains | |

| Strain | Production Level (mg/L) |

| Pseudomonas fluorescens NCIMB 10586 (Wild-type) | Variable, dependent on culture conditions |

| Newly isolated Pseudomonas strains | 1.7 - 3.5 |

| Table 2: Impact of Gene Overexpression on Mupirocin Production in P. fluorescens NCIMB 10586 | |

| Overexpressed Gene(s) | Fold Increase in PA-A Yield |

| mupR | 4-5 |

| mupR + mupX | 4-5 |

| rsmF | ~3 |

| Table 3: Inhibition of Isoleucyl-tRNA Synthetase (IRS) by Mupirocin in Staphylococcus aureus | |

| Strain Resistance Level | Mean I50 Value (mg/L) |

| Sensitive | 3.3 x 10⁻² |

| Moderately Resistant | 1.3 x 10⁻¹ |

| Highly Resistant | 7.5 |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the biosynthesis of pseudomonic acid A.

Gene Knockout and Complementation

Objective: To determine the function of specific genes within the mup cluster.

Methodology:

-

Construction of a suicide vector: A suicide vector containing a selectable marker and flanking regions homologous to the target gene is constructed.

-

Transformation: The vector is introduced into P. fluorescens via conjugation or electroporation.

-

Homologous Recombination: The vector integrates into the bacterial chromosome via homologous recombination, leading to the disruption or deletion of the target gene.

-

Selection of Mutants: Mutants are selected based on the selectable marker.

-

Complementation: To confirm that the observed phenotype is due to the gene knockout, the wild-type gene is reintroduced into the mutant on a plasmid, and the restoration of pseudomonic acid A production is assessed.[1][2]

High-Performance Liquid Chromatography (HPLC) Analysis of Pseudomonic Acids

Objective: To separate, identify, and quantify pseudomonic acids from bacterial cultures.

Methodology:

-

Sample Preparation: The bacterial culture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic extract is then evaporated and redissolved in a solvent compatible with the HPLC mobile phase.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used.[11][12]

-

Mobile Phase: A gradient of acetonitrile and water, often with additives like formic acid or ammonium acetate, is commonly employed.[11] An isocratic mobile phase of methanol and sodium di-hydrogen phosphate buffer (pH 3) has also been reported.[12]

-

Detection: UV detection is commonly used, with wavelengths set around 220-240 nm.[12] Mass spectrometry (MS) can be coupled to the HPLC for more sensitive and specific detection and identification of metabolites.[11]

-

-

Quantification: The concentration of pseudomonic acids is determined by comparing the peak areas of the samples to a standard curve generated with known concentrations of purified pseudomonic acid A.

In Vitro Enzyme Assays

Objective: To characterize the function and kinetics of individual enzymes in the biosynthetic pathway.

Methodology (General approach for a PKS enzyme):

-

Enzyme Purification: The gene encoding the target enzyme is cloned into an expression vector and overexpressed in a suitable host (e.g., E. coli). The enzyme is then purified using chromatography techniques.

-

Substrate Synthesis: The substrate for the enzyme, often a synthetic analog or an intermediate tethered to a carrier protein, is chemically synthesized.[5]

-

Reaction Mixture: The purified enzyme is incubated with the substrate and any necessary co-factors (e.g., malonyl-CoA, NADPH) in a suitable buffer.

-

Reaction Monitoring: The reaction is monitored over time by taking aliquots and analyzing them by methods such as HPLC, mass spectrometry, or by using radiolabeled substrates and detecting the radiolabeled product.[5][13]

-

Kinetic Analysis: By varying the substrate concentrations and measuring the initial reaction rates, kinetic parameters such as Km and kcat can be determined.

Visualizing the Pathway and Regulation

The following diagrams, generated using the DOT language, illustrate the key aspects of pseudomonic acid A biosynthesis.

Caption: Overview of the pseudomonic acid A biosynthetic pathway.

Caption: Regulatory network of pseudomonic acid A biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of pseudomonic acid A is a testament to the intricate and elegant chemical logic employed by microorganisms to produce complex bioactive molecules. While significant progress has been made in elucidating this pathway, several areas warrant further investigation. The precise mechanisms of many of the tailoring enzymes, the structural details of the PKS modules, and the interplay between the different regulatory networks remain to be fully understood. A deeper understanding of these aspects will not only provide fundamental insights into natural product biosynthesis but also open avenues for the bioengineering of novel and improved mupirocin analogs with enhanced therapeutic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of the mupirocin biosynthesis gene cluster from Pseudomonas fluorescens NCIMB 10586 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of mupirocin by Pseudomonas fluorescens NCIMB 10586 involves parallel pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure and Function of the α‐Hydroxylation Bimodule of the Mupirocin Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Differentiating the biosynthesis of pseudomonic acids A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selected Mutations Reveal New Intermediates in the Biosynthesis of Mupirocin and the Thiomarinol Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Greenness assessment of two chromatographic methods developed for the determination of Mupirocin in two binary mixtures along with its impurity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. files.core.ac.uk [files.core.ac.uk]

Mupirocin Lithium: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Mupirocin Lithium, a potent topical antibiotic. The document details its core physicochemical properties, mechanism of action, the molecular basis of bacterial resistance, and standardized experimental protocols for its evaluation.

Physicochemical Properties

This compound is the lithium salt of mupirocin, an antibiotic produced by the bacterium Pseudomonas fluorescens. Its key quantitative data are summarized in the table below for easy reference.

| Property | Value | Citation(s) |

| CAS Number | 73346-79-9 | [1][2][3][4][5][6][7][8][9] |

| Molecular Weight | 506.56 g/mol | [2][3][5][8][9] |

| Molecular Formula | C₂₆H₄₃LiO₉ | [2][3][9] |

Mechanism of Action: Inhibition of Protein Synthesis

Mupirocin exerts its antibacterial effect by specifically targeting and inhibiting bacterial protein synthesis.[10][11] The primary target is the enzyme isoleucyl-tRNA synthetase (IleRS), which is crucial for the incorporation of the amino acid isoleucine into newly forming polypeptide chains.[12][13][14]

By binding to IleRS, mupirocin competitively inhibits the formation of isoleucyl-tRNA from isoleucine and its corresponding tRNA.[10] This leads to a depletion of charged isoleucyl-tRNA, which in turn halts protein synthesis, resulting in a bacteriostatic effect at lower concentrations and a bactericidal effect with prolonged exposure.[13][14] The unique mechanism of action of mupirocin means there is a low likelihood of cross-resistance with other classes of antibiotics.[10]

Caption: Mupirocin's mechanism of action targeting bacterial isoleucyl-tRNA synthetase.

Mechanisms of Resistance

The emergence of mupirocin resistance, particularly in Staphylococcus aureus, is a significant clinical concern. Resistance is categorized as either low-level or high-level, each with a distinct genetic basis.

-

Low-Level Resistance (LLMR): This form of resistance is typically associated with point mutations in the native chromosomal gene, ileS, which encodes for the susceptible isoleucyl-tRNA synthetase. These mutations result in an altered enzyme with reduced affinity for mupirocin.[2][5]

-

High-Level Resistance (HLMR): High-level resistance is mediated by the acquisition of a plasmid-encoded gene, most commonly mupA (also known as ileS2).[1][3] This gene encodes a modified, resistant version of isoleucyl-tRNA synthetase that is not effectively inhibited by mupirocin. A less common gene, mupB, which shares some sequence identity with mupA, can also confer high-level resistance.[1]

Caption: Genetic mechanisms leading to low-level and high-level mupirocin resistance.

Experimental Protocols: Mupirocin Susceptibility Testing

Accurate determination of mupirocin susceptibility is crucial for clinical management and surveillance. Standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), are recommended.[15]

Broth Microdilution

This method is considered a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

-

Preparation of Mupirocin Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., water) to a known concentration.

-

Serial Dilutions: Perform two-fold serial dilutions of the mupirocin stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of mupirocin that completely inhibits visible bacterial growth.

Disk Diffusion

The disk diffusion method is a widely used qualitative test for determining susceptibility.

Methodology:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism.

-

Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate.

-

Disk Application: Aseptically apply a mupirocin disk (e.g., 5 µg) to the surface of the agar.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of growth inhibition around the disk. The zone size is interpreted as susceptible, intermediate, or resistant based on established breakpoints.[15][16][17]

E-test (Gradient Diffusion)

The E-test is a quantitative method that determines the MIC using a predefined gradient of the antibiotic on a plastic strip.

Methodology:

-

Inoculum Preparation and Plate Inoculation: Follow the same procedure as for the disk diffusion method.

-

E-test Strip Application: Apply the mupirocin E-test strip to the surface of the inoculated agar plate.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is read at the point where the elliptical zone of inhibition intersects the MIC scale on the E-test strip.[15][18]

Caption: Workflow for common mupirocin susceptibility testing methods.

References

- 1. MupB, a New High-Level Mupirocin Resistance Mechanism in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring mechanisms of mupirocin resistance and hyper-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Update on mupirocin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of Mupirocin Resistance and Fitness in Staphylococcus aureus by Molecular Genetic and Structural Modeling Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. Efficacy of a broad-spectrum antibiotic (mupirocin) in an in vitro model of infected skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Mupirocin Calcium? [synapse.patsnap.com]

- 11. What is the mechanism of Mupirocin? [synapse.patsnap.com]

- 12. Mupirocin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Mupirocin - Wikipedia [en.wikipedia.org]

- 14. go.drugbank.com [go.drugbank.com]

- 15. frontierspartnerships.org [frontierspartnerships.org]

- 16. researchgate.net [researchgate.net]

- 17. DSpace [lenus.ie]

- 18. journals.asm.org [journals.asm.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectroscopic Analysis of Mupirocin Lithium

Mupirocin, an antibiotic produced by the fermentation of Pseudomonas fluorescens, is a crucial topical agent against bacterial skin infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[1][] Its lithium salt, this compound, is the active pharmaceutical ingredient (API) in various formulations.[3][4] The molecule's unique chemical structure necessitates rigorous analytical characterization to ensure its identity, purity, and stability.[][5] This guide provides a comprehensive overview of the core spectroscopic techniques employed in the analysis of this compound, complete with detailed experimental protocols, quantitative data summaries, and workflow visualizations.

Mupirocin exerts its antibacterial effect by inhibiting the bacterial isoleucyl-tRNA synthetase, which halts protein synthesis.[1][6][7] Due to its structural similarity to isoleucine, it reversibly binds to the enzyme's active site, leading to the depletion of isoleucine-charged transfer RNA.[1]

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of this compound is essential for its analytical characterization.

| Property | Value | Source |

| Chemical Formula | C₂₆H₄₃LiO₉ | [6][8] |

| Molecular Weight | 506.56 g/mol | [6][8] |

| Appearance | White to off-white solid/powder | [8][9] |

| CAS Number | 73346-79-9 | [8][10] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the quantitative analysis of this compound, particularly in bulk and pharmaceutical formulations. It is often used as a detection method for High-Performance Liquid Chromatography (HPLC).

Quantitative Data

The chromophore in the Mupirocin molecule, primarily the α,β-unsaturated ester, allows for its detection and quantification using UV light.

| Parameter | Value | Notes |

| λmax (Maximum Absorbance) | 220 - 221 nm | In methanol:water or acetonitrile:buffer mobile phases.[1][11][12] |

| Linearity Range | 2 - 16 µg/mL | For Mupirocin calcium, a related salt.[12] |

| Linearity Range | 50 - 150 µg/mL | For this compound in an HPLC-UV method.[1] |

| Correlation Coefficient (r²) | > 0.999 | Indicates excellent linearity.[1][11] |

Experimental Protocol: UV-Vis Spectrophotometry

This protocol details the steps for the quantitative estimation of this compound in a bulk sample.

-

Solvent Preparation: Prepare a solvent mixture of methanol and water in a 50:50 (v/v) ratio.[11]

-

Standard Stock Solution Preparation:

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Transfer it to a 10 mL volumetric flask.

-

Dissolve and dilute to volume with the prepared solvent to obtain a concentration of 1000 µg/mL.[1]

-

-

Working Standard Solutions:

-

From the stock solution, prepare a series of dilutions to achieve concentrations within the linear range (e.g., 2-16 µg/mL).[12]

-

-

Sample Preparation:

-

Prepare a sample solution of this compound in the same solvent at a concentration expected to fall within the standard curve's range.

-

-

Spectrophotometric Analysis:

-

Calibrate the UV-Vis spectrophotometer using the solvent as a blank.

-

Scan the standard solutions across a wavelength range of 200-400 nm to determine the λmax, which should be approximately 220 nm.[11]

-

Measure the absorbance of all standard and sample solutions at this λmax.

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus concentration for the standard solutions.

-

Determine the concentration of the sample solution using its absorbance and the linear regression equation from the calibration curve.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for the identification of this compound by analyzing the vibrations of its functional groups. The resulting spectrum serves as a molecular fingerprint, confirming the presence of key structural features.

Key Spectral Features

The FTIR spectrum of Mupirocin is consistent with its complex chemical structure, which includes hydroxyl (-OH), carbonyl (C=O) from ester and carboxylic acid, and ether (C-O) functional groups.[13]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 cm⁻¹ (broad) | O-H stretching (from hydroxyl groups) |

| ~2930 cm⁻¹ | C-H stretching (aliphatic) |

| ~1720 cm⁻¹ | C=O stretching (ester and carboxylic acid) |

| ~1240 cm⁻¹ | C-O stretching (ester/ether) |

Experimental Protocol: FTIR Analysis

This protocol outlines the general procedure for obtaining an FTIR spectrum of a solid this compound sample.

-

Instrument Preparation:

-

Turn on the FT-IR spectrometer and allow the source and laser to stabilize.[14]

-

Ensure the sample compartment is clean and dry.

-

-

Background Spectrum Collection:

-

Collect a background spectrum of the empty sample compartment.[14] This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the this compound powder directly onto the ATR crystal.

-

Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Collect the sample spectrum. Set the spectral range from 4000 to 500 cm⁻¹ with a resolution of 4 cm⁻¹.[14]

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Compare the resulting spectrum with a reference spectrum of this compound to confirm identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the definitive structural elucidation and purity assessment of this compound. ¹H NMR provides detailed information about the chemical environment of hydrogen atoms, while ¹³C NMR identifies the carbon framework.

Quantitative Data

While specific chemical shift data is proprietary and found in reference standards, Certificates of Analysis confirm that the ¹H NMR spectrum is consistent with the established structure of this compound. Purity can also be determined by NMR, with typical values being ≥95-97%.[8][9][15]

Experimental Protocol: ¹H NMR

This protocol provides a general method for preparing a this compound sample for NMR analysis.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Methanol, MeOD-d₄, or Deuterated Chloroform, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard (e.g., Tetramethylsilane - TMS) if quantitative analysis (qNMR) is required.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Typically, 8 to 16 scans are sufficient for a high-quality spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Integrate the signals and reference the chemical shifts to the internal standard (TMS at 0.00 ppm).

-

Analyze the chemical shifts, coupling constants, and integration values to confirm the structure.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation patterns for structural confirmation. It is most often coupled with a chromatographic separation technique like LC-MS.

Quantitative Data

| Parameter | Value | Notes |

| Molecular Formula | C₂₆H₄₃LiO₉ | [6][8] |

| Molecular Weight | 506.56 Da | [6][8] |

| Accurate Mass | 506.3067 Da | High-resolution mass spectrometry value.[10][16][17] |

| Ionization Mode | Electrospray Ionization (ESI) | Typically used in LC-MS methods.[7] |

Experimental Protocol: LC-MS Analysis

This protocol describes a method for the analysis of Mupirocin by LC-MS.[7]

-

Chromatographic Conditions:

-

Mass Spectrometer Conditions:

-

Sample Preparation:

-

Prepare the sample in the initial mobile phase composition to ensure compatibility and good peak shape.

-

-

Analysis:

-

Inject the sample into the LC-MS system.

-

Acquire data, monitoring for the expected retention time and mass-to-charge ratio. The presence of lithium adducts can be monitored in positive ion mode, which can improve sensitivity and provide structural information.[18]

-

Visualized Workflows and Mechanisms

To clarify the analytical process and the compound's mechanism, the following diagrams are provided.

General Spectroscopic Analysis Workflow

This diagram illustrates a typical workflow for the quality control and characterization of a this compound API batch.

References

- 1. jocpr.com [jocpr.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound - SRIRAMCHEM [sriramchem.com]

- 6. medkoo.com [medkoo.com]

- 7. LC-MS Method for Analysis of Mupirocin on Newcrom BH Column | SIELC Technologies [sielc.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Lithium mupirocin = 95.0 HPLC 73346-79-9 [sigmaaldrich.com]

- 10. This compound | TRC-M794010-100MG | LGC Standards [lgcstandards.com]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Protocol for determining protein dynamics using FT-IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 莫匹罗星锂 ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 16. This compound | CAS 73346-79-9 | LGC Standards [lgcstandards.com]

- 17. This compound CRS | CAS 73346-79-9 | LGC Standards [lgcstandards.com]

- 18. Lithium ion adduction enables UPLC-MS/MS-based analysis of multi-class 3-hydroxyl group-containing keto-steroids - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Antibacterial Spectrum of Mupirocin Lithium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro antibacterial spectrum of Mupirocin Lithium. Mupirocin, an antibiotic produced by Pseudomonas fluorescens, is primarily used topically to treat bacterial skin infections. Its lithium salt is utilized in research for its solubility and effectiveness. This document details its mechanism of action, antibacterial activity against a range of clinically relevant bacteria, and the experimental protocols for determining its efficacy.

Mechanism of Action

Mupirocin exhibits a unique mode of action by specifically and reversibly binding to and inhibiting bacterial isoleucyl-tRNA synthetase (IleRS).[1][2][3][4][5][6][7][8][9] This enzyme is crucial for the incorporation of the amino acid isoleucine into bacterial proteins. By inhibiting IleRS, mupirocin effectively halts bacterial protein and RNA synthesis, leading to a bacteriostatic effect at lower concentrations and bactericidal properties at higher concentrations.[5] This distinct mechanism means there is no cross-resistance with other major classes of antibiotics.[2][10][11]

Resistance to mupirocin can emerge through two primary mechanisms. Low-level resistance is typically associated with mutations in the native bacterial ileS gene.[12] High-level resistance, which is of greater clinical concern, is often due to the acquisition of a plasmid-encoded gene (mupA) that codes for a modified, resistant isoleucyl-tRNA synthetase.[12]

Mechanism of action of Mupirocin.

In-Vitro Antibacterial Spectrum

Mupirocin demonstrates a high level of activity against Gram-positive cocci, particularly Staphylococcus and Streptococcus species. It is notably effective against methicillin-resistant Staphylococcus aureus (MRSA).[7][9] Its activity against most Gram-negative bacilli and anaerobes is significantly lower.[10][11]

Quantitative Antibacterial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of mupirocin against various bacterial isolates as reported in the literature. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in an in-vitro assay.

Table 1: In-Vitro Activity of Mupirocin against Staphylococcus aureus

| Isolate Type | Number of Isolates | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Clinical Isolates | 750 | 0.015 - 0.06 | Not Reported | [13] |

| Methicillin-Susceptible (MSSA) | 30 | 0.06 - 4 | 0.25 | [14] |

| Methicillin-Resistant (MRSA) | 30 | 0.06 - 0.5 | 0.25 | [14] |

| Methicillin-Resistant (MRSA) | Not Specified | 0.25 - 0.39 | Not Reported | [7][9] |

| Clinical Isolates | Not Specified | 0.06 to >256 | 0.25 | [15] |

| Skin Wound Isolates (MRSA) | Not Specified | 1 - 4 | Not Reported | [16] |

| Biofilm Isolates | 12 | >125 (MIB90) | Not Reported | [17] |

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. MIB90: Minimum biofilm inhibitory concentration required to inhibit 90% of biofilm mass.

Table 2: In-Vitro Activity of Mupirocin against Other Bacterial Species

| Bacterial Species | Number of Isolates | MIC (µg/mL) | Notes | Reference(s) |

| Staphylococcus epidermidis | Multiple clinical isolates | ≤ 0.5 | Includes multiply resistant strains. | [10][11] |

| Streptococcus pyogenes | Not Specified | MIC90 of 0.06 | [15] | |

| Staphylococci and Streptococci | Multiple clinical isolates | ≤ 0.5 | Excludes Group D streptococci. | [1] |

| Haemophilus influenzae | Not Specified | Active | [1][10][11] | |

| Neisseria gonorrhoeae | Not Specified | Active | [10][11] | |

| Gram-negative bacilli | Majority of isolates | High concentrations required | Less active against most. | [2][10][11] |

| Anaerobes | Not Specified | Less active | [10][11] | |

| Pseudomonas aeruginosa | 20 | >0.1% survivors after 4h | Tested in an in-vitro burn eschar model. | [18] |

| Enterobacteriaceae | 12 | >0.1% survivors after 4h | Tested in an in-vitro burn eschar model. | [18] |

| Candida albicans | 8 | >0.1% survivors after 24h | Tested in an in-vitro burn eschar model. | [18] |

Experimental Protocols

The determination of the in-vitro antibacterial spectrum of this compound relies on standardized antimicrobial susceptibility testing methods. The most common methods cited are broth microdilution and agar dilution for determining MIC values.

Broth Microdilution for MIC Determination

This method is used to determine the MIC of an antimicrobial agent in a liquid medium.

-

Preparation of Mupirocin Stock Solution : A stock solution of this compound is prepared by dissolving the compound in a suitable solvent (e.g., water, as it is freely soluble) to a known concentration.[4][7][9]

-

Serial Dilutions : A two-fold serial dilution of the mupirocin stock solution is prepared in a 96-well microtiter plate using a suitable broth medium, such as Mueller-Hinton Broth (MHB).[19][20]

-

Inoculum Preparation : A standardized bacterial inoculum is prepared from a pure culture grown overnight. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL. This is then diluted to achieve a final concentration of about 5 x 105 CFU/mL in each well.[20][21]

-

Inoculation : Each well containing the serially diluted mupirocin is inoculated with the standardized bacterial suspension. A growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only) are included.[19]

-

Incubation : The microtiter plate is incubated at 35-37°C for 16-24 hours.[20]

-

MIC Determination : The MIC is read as the lowest concentration of mupirocin that completely inhibits visible bacterial growth.[21]

Broth Microdilution Workflow.

Agar Dilution for MIC Determination

This method involves incorporating the antimicrobial agent into an agar medium.

-

Preparation of Mupirocin-Agar Plates : A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of mupirocin. This is achieved by adding the appropriate amount of mupirocin stock solution to the molten agar before pouring the plates.

-

Inoculum Preparation : A bacterial inoculum is prepared as described for the broth microdilution method (0.5 McFarland standard).

-

Inoculation : A standardized volume of the bacterial suspension is spot-inoculated onto the surface of each mupirocin-containing agar plate. A growth control plate (no antibiotic) is also inoculated.

-

Incubation : The plates are incubated at 35-37°C for 16-24 hours.

-

MIC Determination : The MIC is the lowest concentration of mupirocin that inhibits the visible growth of the bacteria on the agar.

Factors Influencing In-Vitro Activity

Several factors can influence the measured in-vitro activity of mupirocin:

-

pH : The activity of mupirocin is significantly enhanced in an acidic medium.[10][11]

-

Protein Binding : Mupirocin is highly bound (approximately 95%) to human serum protein, which can reduce its activity by 10- to 20-fold in the presence of serum.[10][11]

-

Inoculum Size : The activity of mupirocin is not greatly influenced by the size of the initial bacterial inoculum.[10][11]

-

Test Medium : The choice of agar or broth can influence the resulting MIC values.[13]

Conclusion

This compound demonstrates potent in-vitro activity, primarily against Gram-positive bacteria, including strains resistant to other antibiotics like MRSA. Its unique mechanism of action, targeting isoleucyl-tRNA synthetase, makes it a valuable tool in combating bacterial infections, particularly in topical applications. Understanding its spectrum of activity, the methodologies for its evaluation, and the factors that can influence its performance is critical for researchers and drug development professionals in the ongoing effort to combat bacterial resistance.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. This compound | CAS No- 73346-79-9 [chemicea.com]

- 4. file.glpbio.com [file.glpbio.com]

- 5. goldbio.com [goldbio.com]

- 6. researchgate.net [researchgate.net]

- 7. toku-e.com [toku-e.com]

- 8. Exploring mechanisms of mupirocin resistance and hyper-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. toku-e.com [toku-e.com]

- 10. Antibacterial activity of mupirocin (pseudomonic acid), a new antibiotic for topical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Antibacterial activity of mupirocin (pseudomonic acid), a new antibiotic for topical use | Semantic Scholar [semanticscholar.org]

- 12. Resistance to and synthesis of the antibiotic mupirocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In-vitro activity of mupirocin ('pseudomonic acid') against clinical isolates of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. medkoo.com [medkoo.com]

- 17. In vitro activity of mupirocin on clinical isolates of Staphylococcus aureus and its potential implications in chronic rhinosinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Efficacy of a broad-spectrum antibiotic (mupirocin) in an in vitro model of infected skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 20. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Mupirocin Lithium: An In-Depth Technical Guide to its Activity Against Gram-positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of mupirocin, present as mupirocin lithium, against a range of clinically relevant Gram-positive bacteria. Mupirocin is a unique topical antibiotic produced by the fermentation of Pseudomonas fluorescens.[1][2] Its distinct mechanism of action, targeting bacterial isoleucyl-tRNA synthetase, results in no cross-resistance with other antibiotic classes.[1][3] This document summarizes key quantitative data, details common experimental protocols for susceptibility testing, and visualizes the antibiotic's mechanism of action and experimental workflows. While mupirocin is available in different salt forms, including lithium and calcium, the antibacterial activity is attributed to the mupirocin molecule itself. This compound salt is noted for its free solubility in water.[4][5]

Quantitative Assessment of In Vitro Activity

The antibacterial efficacy of mupirocin is typically quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. Mupirocin demonstrates potent activity against staphylococci and streptococci.[3][6]

Below is a summary of mupirocin's in vitro activity against key Gram-positive pathogens.

| Bacterial Species | Mupirocin MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Notes |

| Staphylococcus aureus (all) | 0.015 - >256 | - | 0.25 | Includes methicillin-susceptible and -resistant strains.[7][8] |

| Staphylococcus aureus (susceptible) | ≤ 0.5 | - | - | Nearly all clinical isolates, including multiply resistant strains, fall in this range.[3][9] |

| Staphylococcus aureus (low-level resistance) | 8 - 256 | - | - | Associated with mutations in the chromosomal ileS gene.[10][11] |

| Staphylococcus aureus (high-level resistance) | ≥ 512 | - | - | Mediated by the plasmid-borne mupA (ileS-2) gene.[10][11] |

| Staphylococcus epidermidis | ≤ 0.5 | - | - | Susceptibility is similar to S. aureus.[3] |

| Streptococcus pyogenes | ≤ 0.25 | - | 0.06 | Highly susceptible to mupirocin.[1][8] |

Note: MIC values can be influenced by testing conditions such as inoculum size, pH, and the specific agar medium used.[7] Mupirocin's activity is reportedly enhanced in acidic environments.[3]

Mechanism of Action

Mupirocin exerts its bacteriostatic and, at higher concentrations, bactericidal effects by specifically inhibiting bacterial protein and RNA synthesis.[1][4] This is achieved through the reversible binding to bacterial isoleucyl-tRNA synthetase (IleRS), the enzyme responsible for charging tRNA with the amino acid isoleucine.[1][12][13] This inhibition is highly specific to the bacterial enzyme, minimizing effects on the human counterpart.[13] The subsequent depletion of isoleucyl-tRNA halts protein production, leading to bacterial growth arrest and death.[2]

Resistance Mechanisms

Resistance to mupirocin in staphylococci is well-characterized and occurs via two primary mechanisms:

-

Low-level resistance (MIC 8–256 µg/mL): This typically arises from point mutations in the native chromosomal gene (ileS1) encoding for isoleucyl-tRNA synthetase.[10][12]

-

High-level resistance (MIC ≥512 µg/mL): This is generally due to the acquisition of a plasmid-encoded gene, mupA (also known as ileS2), which produces a modified, resistant version of the isoleucyl-tRNA synthetase enzyme.[10][12][14]

Experimental Protocols for Susceptibility Testing

Standardized methods for determining the susceptibility of bacteria to mupirocin are crucial for clinical and research purposes. Methodologies generally follow guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).[15][16]

Broth Microdilution for MIC Determination

This method is considered a gold standard for quantitative MIC testing.

-

Preparation of Mupirocin Stock: A stock solution of this compound salt is prepared in a suitable solvent (e.g., water, as it is freely soluble) and then diluted to the desired concentrations in cation-adjusted Mueller-Hinton Broth (CAMHB).[4][5][17]

-

Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from fresh bacterial colonies and further diluted in broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Assay Setup: A 96-well microtiter plate is used. Serial twofold dilutions of mupirocin are added to the wells. A growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only) are included.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is recorded as the lowest concentration of mupirocin that completely inhibits visible bacterial growth.

Agar Dilution for MIC Determination

This method is an alternative to broth microdilution, particularly for fastidious organisms.

-

Plate Preparation: Serial twofold dilutions of mupirocin are incorporated into molten Mueller-Hinton Agar (MHA) before it solidifies. The final agar plates contain a range of antibiotic concentrations.

-

Inoculum Preparation: A bacterial suspension is prepared as described for broth microdilution, aiming for a final inoculum of approximately 10⁴ CFU per spot on the agar surface.

-

Inoculation: A multipoint replicator is used to spot the standardized bacterial inocula onto the surface of each agar plate, including a control plate with no antibiotic.

-

Incubation: Plates are incubated at 35-37°C for 16-20 hours.

-

Result Interpretation: The MIC is the lowest concentration of mupirocin on which there is no growth, a faint haze, or one or two colonies.[11]

Disk Diffusion for Susceptibility Screening